molecular formula C16H11N3O4S B127661 2-Hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 74675-84-6

2-Hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B127661
CAS RN: 74675-84-6
M. Wt: 341.3 g/mol
InChI Key: JHQGEDQRUSOCJJ-UHFFFAOYSA-N
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Description

The compound “2-Hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a nitro group, a hydroxy group, and a thiazole ring. Each of these groups contributes to the overall properties of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and IR spectroscopy, as well as mass spectrometry, could provide valuable information about its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These could include its solubility, melting point, and reactivity .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein expression, modification, and function . Its molecular structure allows for the investigation of protein interactions and the identification of novel therapeutic targets.

Pharmaceutical Development

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide: is a valuable building block in the synthesis of new pharmaceutical compounds . It’s used to create molecules with potential therapeutic effects, such as analgesic and anti-inflammatory properties .

Biochemical Studies

In biochemistry, this compound is applied to understand biological processes at a molecular level. It can be used to study enzyme kinetics, receptor-ligand interactions, and the biochemical pathways of diseases .

Industrial Chemical Synthesis

The compound finds its application in the industrial synthesis of chemicals, where it may be used to develop advanced materials or chemical agents with specific properties . Its reactivity and stability under various conditions make it suitable for complex chemical syntheses.

Agrochemical Research

In agrochemical research, 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide is used to create crop protection agents. It contributes to the development of pesticides and herbicides that protect crops from pests and diseases .

Environmental Studies

While specific environmental applications were not directly found, compounds like 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide can be used in environmental chemistry to study pollution degradation or the development of eco-friendly materials .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, or studying its reactivity .

properties

IUPAC Name

2-hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c20-14-7-6-11(19(22)23)8-12(14)15(21)18-16-17-13(9-24-16)10-4-2-1-3-5-10/h1-9,20H,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQGEDQRUSOCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide

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